6-Bromo-3-chloropyrazin-2(1H)-one
Overview
Description
6-Bromo-3-chloropyrazin-2(1H)-one is a heterocyclic compound with the molecular formula C4H2BrClN2O It is a derivative of pyrazine, characterized by the presence of bromine and chlorine atoms at the 6 and 3 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-chloropyrazin-2(1H)-one typically involves the halogenation of pyrazin-2(1H)-one. One common method is the bromination of 3-chloropyrazin-2(1H)-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality product.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-chloropyrazin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and ligands in the presence of a base (e.g., potassium carbonate) and a solvent (e.g., toluene).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
6-Bromo-3-chloropyrazin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: It is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-3-chloropyrazin-2(1H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and chlorine atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-6-chloropyrazin-2(1H)-one: Similar structure but with reversed positions of bromine and chlorine.
6-Bromo-3-iodopyrazin-2(1H)-one: Contains iodine instead of chlorine.
6-Chloro-3-fluoropyrazin-2(1H)-one: Contains fluorine instead of bromine.
Uniqueness
6-Bromo-3-chloropyrazin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and chlorine atoms allows for selective functionalization, making it a versatile intermediate in synthetic chemistry.
Biological Activity
6-Bromo-3-chloropyrazin-2(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula and a molar mass of 209.43 g/mol, features a pyrazine ring substituted with bromine and chlorine atoms, which may influence its reactivity and biological interactions.
The compound exhibits notable physical properties, including high thermal stability and solubility in organic solvents like methanol and ethanol, while being almost insoluble in water at normal temperatures . Its structure allows for various chemical reactions, including:
- Substitution Reactions : The bromine and chlorine atoms can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : The compound can undergo oxidation or reduction to yield different derivatives.
- Coupling Reactions : It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures .
The biological activity of this compound is largely attributed to its interactions with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of enzymes or receptors through binding interactions. The presence of halogen substituents enhances its reactivity and may influence binding affinity, thereby affecting its overall biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential applications in treating infections .
- Antiproliferative Effects : Preliminary investigations indicate that this compound may inhibit cellular proliferation, making it a candidate for cancer treatment .
- Enzyme Inhibition : The compound has been studied for its ability to interact with various enzymes, which could lead to therapeutic applications in diseases where enzyme regulation is crucial .
Case Studies and Experimental Data
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In Vitro Studies :
- A study reported the synthesis of chloropyrazine-linked compounds that demonstrated antimicrobial and antiproliferative activities. The findings suggest that derivatives of this compound could exhibit similar properties .
- Molecular docking studies indicated that this compound could effectively bind to specific target proteins involved in disease pathways, enhancing its potential as a lead molecule for drug development .
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Pharmacokinetics :
- Preliminary pharmacokinetic studies suggest high gastrointestinal absorption and blood-brain barrier permeability, which are critical for central nervous system-targeted therapies.
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Comparison with Similar Compounds :
- A comparative analysis with structurally similar compounds (e.g., 5-Bromo-3-chloropyrazin-2(1H)-one) reveals that variations in substitution patterns significantly affect biological activity and reactivity profiles (Table 1).
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
This compound | 1410166-55-0 | - | Contains both bromine and chlorine; versatile |
5-Bromo-3-chloropyrazin-2(1H)-one | 21943-17-9 | 0.96 | Different substitution pattern affecting reactivity |
6-Bromo-3-chloropyrazin-2-amino | 1082843-72-8 | 0.98 | Contains an amino group enhancing biological activity |
Properties
IUPAC Name |
6-bromo-3-chloro-1H-pyrazin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2O/c5-2-1-7-3(6)4(9)8-2/h1H,(H,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGJYDSIMLXEAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=N1)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.43 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1410166-55-0 | |
Record name | 6-bromo-3-chloro-1,2-dihydropyrazin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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